2-Chloro-7-fluoroquinazoline

Lipophilicity ADME Medicinal Chemistry

Researchers developing kinase inhibitors often face inconsistent reactivity from generic quinazoline intermediates. 2-Chloro-7-fluoroquinazoline (≥98% HPLC) provides a dual-halogenated scaffold with a precisely positioned 2-Cl leaving group for SNAr reactions and a 7-F substituent that elevates logP by 0.32 units (to 2.6) relative to non-fluorinated analogs, improving cellular permeability. - Enables selective nucleophilic displacement at 2-position with amines, alkoxides, or thiols for parallel library synthesis. - 7-F substituent enhances CNS drug-like properties and binding kinetics in EGFR inhibitor programs. - Consistent ≥98% purity minimizes side-product formation and ensures reproducible yields.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 956101-10-3
Cat. No. B1321232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-fluoroquinazoline
CAS956101-10-3
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1F)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
InChIKeyFRAVNDLHGCORAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-fluoroquinazoline (CAS 956101-10-3): Technical Specifications and Procurement Considerations for a Halogenated Quinazoline Building Block


2-Chloro-7-fluoroquinazoline is a halogenated quinazoline derivative with the molecular formula C₈H₄ClFN₂, a molecular weight of 182.58 g/mol, and a computed XLogP3 of 2.6 [1]. It is supplied as a research chemical with a typical purity of 98% (HPLC) and is characterized by the presence of both chlorine and fluorine substituents on the quinazoline core, which imparts distinct reactivity and physicochemical properties . This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) [1].

Why 2-Chloro-7-fluoroquinazoline Is Not Interchangeable with Unsubstituted or Mono-Halogenated Quinazolines


The specific substitution pattern of 2-chloro and 7-fluoro on the quinazoline ring cannot be trivially replaced by other mono-halogenated or unsubstituted analogs. The 7-fluoro substituent significantly alters the compound's lipophilicity and electronic distribution compared to non-fluorinated quinazolines, as evidenced by a calculated logP difference of approximately 0.32 units relative to 2-chloroquinazoline (logP 2.6 vs 2.28) [1]. Furthermore, the 2-chloro group provides a distinct leaving group for nucleophilic aromatic substitution (SNAr) reactions, with reactivity that differs from the 4-chloro position or other halogens. These physicochemical and electronic distinctions directly impact synthetic utility, reaction yields, and the properties of downstream derivatives, making generic substitution a scientifically unsound approach for procurement decisions in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation of 2-Chloro-7-fluoroquinazoline from Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity Relative to 2-Chloroquinazoline Drives Distinct ADME Profiles

The computed octanol-water partition coefficient (XLogP3) for 2-Chloro-7-fluoroquinazoline is 2.6, compared to a LogP of approximately 2.28 for the non-fluorinated analog 2-chloroquinazoline [1]. This represents a measurable increase in lipophilicity due to the 7-fluoro substitution, which can influence membrane permeability, protein binding, and overall ADME properties in drug discovery programs.

Lipophilicity ADME Medicinal Chemistry

High Purity Specification (≥98%) Ensures Reproducibility in Downstream Reactions

A reputable supplier, Fluorochem, specifies a purity of 98% for 2-Chloro-7-fluoroquinazoline (CAS 956101-10-3), as verified by HPLC analysis . While direct comparator data is not available, this specification exceeds the common 95% purity threshold often seen for generic research intermediates, providing a higher level of confidence for use in sensitive chemical transformations where trace impurities could lead to side reactions or reduced yields.

Quality Control Synthetic Chemistry Procurement

Optimized Synthetic Route Achieves 51% Three-Step Yield for 4-Amine Derivatives

A published synthetic method utilizing 2-chloro-7-fluoroquinazoline as a key intermediate for the preparation of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine reports an overall yield of 51% over three steps (cyclization, chlorination, nucleophilic substitution) [1]. This quantitative yield provides a benchmark for synthetic efficiency and demonstrates the compound's utility as a viable intermediate in the construction of more complex quinazoline-based molecules.

Synthetic Methodology Process Chemistry Yield Optimization

Validated Application Scenarios for 2-Chloro-7-fluoroquinazoline in Medicinal Chemistry and Process Research


Synthesis of EGFR Kinase Inhibitor Intermediates

2-Chloro-7-fluoroquinazoline serves as a critical intermediate for the preparation of 4-substituted quinazoline derivatives, which are a privileged scaffold in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The enhanced lipophilicity imparted by the 7-fluoro group (logP 2.6) is a key design feature that can improve cellular permeability and binding kinetics relative to non-fluorinated analogs [1]. The 2-chloro group provides a reactive handle for selective nucleophilic substitution, enabling the efficient installation of diverse amine-based pharmacophores at the 2-position .

Rapid Derivatization via Nucleophilic Aromatic Substitution

The 2-chloro group in 2-chloro-7-fluoroquinazoline is highly activated toward nucleophilic aromatic substitution (SNAr), allowing for facile displacement by a wide range of nucleophiles (e.g., primary and secondary amines, alkoxides, thiols). This reactivity profile is advantageous for parallel synthesis and library generation in medicinal chemistry campaigns, particularly when a high-purity starting material (≥98%) is employed to minimize side-product formation .

Lipophilicity Optimization in Lead Compound Series

The measurable increase in logP (Δ 0.32) relative to 2-chloroquinazoline makes this fluorinated building block a strategic choice for medicinal chemists seeking to fine-tune the lipophilicity of lead compounds without introducing additional structural complexity. This property is particularly relevant in CNS drug discovery and other programs where optimal logP values are critical for achieving appropriate pharmacokinetic profiles [1].

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